Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate
Brand Name: Vulcanchem
CAS No.: 3080-47-5
VCID: VC21143755
InChI: InChI=1S/C20H24O10/c1-11(21)27-15-16(28-12(2)22)18(29-13(3)23)20(30-17(15)19(24)25-4)26-10-14-8-6-5-7-9-14/h5-9,15-18,20H,10H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1
SMILES: CC(=O)OC1C(C(OC(C1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C
Molecular Formula: C20H24O10
Molecular Weight: 424.4 g/mol

Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate

CAS No.: 3080-47-5

Cat. No.: VC21143755

Molecular Formula: C20H24O10

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate - 3080-47-5

Specification

CAS No. 3080-47-5
Molecular Formula C20H24O10
Molecular Weight 424.4 g/mol
IUPAC Name methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxane-2-carboxylate
Standard InChI InChI=1S/C20H24O10/c1-11(21)27-15-16(28-12(2)22)18(29-13(3)23)20(30-17(15)19(24)25-4)26-10-14-8-6-5-7-9-14/h5-9,15-18,20H,10H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1
Standard InChI Key IQZIUMCUDYOPQO-KVIJGQROSA-N
Isomeric SMILES CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C
SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C
Canonical SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C

Introduction

Chemical Structure and Properties

Benzyl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate is a modified glucuronic acid derivative characterized by specific protecting groups that enable controlled reactivity in synthetic applications. The compound exhibits a complex structure that includes a glucopyranosiduronic acid moiety, which is crucial for its biological and chemical properties.

Physical and Chemical Properties

The compound possesses the following key physical and chemical properties:

PropertyValue
CAS Number3080-47-5
Molecular FormulaC20H24O10
Molecular Weight424.4 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents such as DMSO, dichloromethane
StructureGlucopyranosiduronic acid with benzyl group at C-1, methyl ester at C-6, and acetyl groups at C-2, C-3, and C-4

The structure features several key functional groups that contribute to its chemical behavior and synthetic utility:

  • A benzyl group at the anomeric center (C-1) in β-configuration

  • Three acetyl protecting groups at the C-2, C-3, and C-4 positions

  • A methyl ester at the C-6 carboxylic acid position

These functional groups create a molecule with selective reactivity patterns that are valuable in complex carbohydrate synthesis.

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of Benzyl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate is primarily associated with:

  • Esterification and glycosylation reactions: The compound can participate in further glycosylation reactions at specific positions after selective deprotection.

  • Hydrolysis reactions: The acetyl groups can undergo hydrolysis under acidic or basic conditions, regenerating the parent glucopyranosiduronic acid structure.

  • Hydrogenolysis: The benzyl group can undergo hydrogenolysis to yield the corresponding alcohol, facilitating further glycosylation reactions with other sugars or alcohols.

The presence of the acetyl protecting groups provides chemoselectivity in reactions, allowing for targeted modifications at specific positions. This selective reactivity is crucial for the compound's utility in complex carbohydrate synthesis.

SupplierProduct CodeAvailable Quantities
Vulcan ChemVC21143755Various research quantities
Cymit Quimica3D-MB16625100mg to 2g
Glentham Life SciencesGC4419Custom quantities
Santa Cruz BiotechnologyNot specifiedResearch quantities

Pricing varies significantly based on quantity and purity, with research-grade material typically available in milligram to gram quantities .

Future Research Directions

Despite its utility in carbohydrate chemistry, several aspects of Benzyl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate remain to be fully explored:

Synthetic Methodology Improvements

Future research could focus on:

  • Developing more efficient synthetic routes with higher yields

  • Creating environmentally friendly synthesis methods

  • Exploring enzymatic approaches to regioselective modifications

Biological Evaluation

Additional studies could investigate:

  • Specific bioactivities of the compound and its derivatives

  • Structure-activity relationships in different biological systems

  • Potential therapeutic applications in various disease models

Advanced Applications

Emerging research directions might include:

  • Use in glycomics and glycoproteomics

  • Applications in nanotechnology and materials science

  • Development of carbohydrate-based diagnostics and therapeutics

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